GPR40 AgoPAM AP5
Description
Context of GPR40 Agonists in Metabolic Disease Research
The pursuit of effective treatments for type 2 diabetes has led researchers to explore various molecular targets that regulate glucose metabolism. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has been a focal point of this research due to its strategic location and function within the body's glucose control systems.
GPR40 is a G protein-coupled receptor that is primarily expressed in the beta cells of the pancreas and in enteroendocrine cells of the gut. nih.govnih.gov Its endogenous ligands are medium to long-chain free fatty acids (FFAs). frontiersin.orgnih.gov The activation of GPR40 by FFAs plays a crucial role in augmenting glucose-stimulated insulin (B600854) secretion (GSIS). frontiersin.orgnih.gov This means that GPR40 activation enhances the release of insulin from pancreatic beta cells specifically when blood glucose levels are elevated, which helps to minimize the risk of hypoglycemia (abnormally low blood sugar). nih.govfrontiersin.org
The mechanism involves GPR40 coupling to the Gq/11 protein pathway, which leads to the activation of phospholipase C and a subsequent increase in intracellular calcium levels, a key signal for insulin exocytosis. reactome.org It is estimated that signaling through GPR40 is responsible for approximately half of the augmentation of insulin secretion induced by free fatty acids. reactome.org
Furthermore, GPR40 activation in enteroendocrine cells stimulates the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov These hormones, in turn, enhance insulin secretion and play a role in regulating appetite, further contributing to improved glucose homeostasis. nih.gov
The therapeutic potential of targeting GPR40 led to the development of synthetic agonists. The initial wave of these compounds were primarily partial agonists. A notable example is fasiglifam (B1672068) (TAK-875), which advanced to Phase III clinical trials and demonstrated robust glucose-lowering effects. nih.govresearchgate.net Partial agonists bind to the receptor and elicit a submaximal response compared to endogenous ligands. nih.gov While effective at stimulating insulin secretion, their action is largely confined to the pancreas. nih.govresearchgate.net
The development of GPR40 agonists evolved with the discovery of AgoPAMs, or "full agonists with positive allosteric modulation". nih.govprobechem.com Unlike partial agonists that bind near the extracellular surface, AgoPAMs bind to a distinct, allosteric site within a deep pocket of the receptor. nih.govresearchgate.net This different binding mode leads to a more robust, or "full," receptor activation. nih.gov Functionally, AgoPAMs not only stimulate insulin secretion directly at the beta cell but also significantly enhance the secretion of incretins like GLP-1 from the gut, a function less prominent with partial agonists. nih.govnih.gov This dual mechanism of action suggested that AgoPAMs could offer superior glycemic control. nih.govnih.gov
Rationale for GPR40 AgoPAM AP5 Development
The development of specific compounds like AP5 was driven by the need to overcome the limitations of earlier GPR40 modulators and to fully exploit the therapeutic potential of this receptor through a more sophisticated mode of action.
A significant challenge in the development of GPR40 agonists was highlighted by the termination of the TAK-875 clinical program due to concerns about liver toxicity in a subset of patients. nih.govnih.gov This setback underscored the need for new compounds with improved safety profiles. Another challenge has been the design of ligands that are both potent and highly selective for GPR40, given the hydrophobic nature of its binding site, which can lead to off-target effects. nih.gov The carboxylic acid headgroup, a common feature in many GPR40 agonists designed to mimic endogenous fatty acids, was also identified as a potential source of idiosyncratic toxicities through the formation of reactive metabolites. nih.govnih.gov
Positive allosteric modulators (PAMs) offer several pharmacological advantages. A PAM binds to a site on the receptor distinct from the primary (orthosteric) binding site of the endogenous ligand. By itself, a pure PAM may not activate the receptor but can enhance the affinity and/or efficacy of the endogenous agonist. mdpi.com An "AgoPAM" like AP5 possesses intrinsic agonist activity on its own while also positively modulating the effects of endogenous ligands like FFAs. probechem.commdpi.com
This mechanism provides several benefits:
Enhanced Efficacy : AgoPAMs have demonstrated superior efficacy in lowering blood glucose in preclinical models compared to partial agonists. nih.govnih.gov This is attributed to their ability to induce a more robust G-protein signaling response and to engage dual pathways of glucose control: direct insulin secretion and indirect incretin release. nih.govnih.gov
Dual Mechanism of Action : The stimulation of both insulin and GLP-1 secretion offers a more comprehensive approach to managing type 2 diabetes. nih.gov Increased GLP-1 can also contribute to other beneficial effects, such as increased satiety and potential weight loss. nih.govresearchgate.net
Potential for Biased Signaling : The distinct binding site of allosteric modulators can induce a different receptor conformation, potentially activating specific downstream signaling pathways while avoiding others that might be associated with adverse effects. nih.govnih.gov This "biased agonism" is an area of active research to develop safer and more effective drugs. nih.gov
Scope and Objectives of Research on this compound
Research on this compound is focused on characterizing its specific pharmacological profile to determine its potential as a therapeutic candidate. The primary objectives include:
Potency and Selectivity Assessment : To quantify the potency of AP5 in activating the GPR40 receptor and to ensure high selectivity against other related receptors, such as GPR120, to minimize off-target effects. probechem.com
In Vivo Efficacy : To demonstrate significant and sustained glucose-lowering effects in relevant animal models of diabetes, such as the Goto-Kakizaki (GK) rat. medchemexpress.com
Elucidation of Mechanism : To confirm that its therapeutic effects are mediated through the intended dual mechanism of stimulating both insulin and incretin secretion. nih.govnih.gov
Preclinical Viability : To establish a profile that suggests a low risk of the liabilities seen with earlier GPR40 agonists, paving the way for further development. probechem.com
Research Findings on this compound
This compound has been identified as a potent and selective GPR40 agonist. probechem.commedchemexpress.com In vitro studies have demonstrated its high potency in activating both human and rat GPR40 receptors. medchemexpress.commedchemexpress.com
Table 1: In Vitro Potency of this compound
| Species | Assay | EC50 Value (nM) | Reference |
|---|---|---|---|
| Human | Inositol (B14025) Monophosphate (IP1) Accumulation | 0.8 | probechem.commedchemexpress.commedchemexpress.com |
| Rat | Inositol Monophosphate (IP1) Accumulation | 0.49 | medchemexpress.commedchemexpress.com |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Crucially, AP5 demonstrates high selectivity for GPR40 over the related free fatty acid receptor GPR120, with an EC50 value greater than 30 µM for GPR120. probechem.com This selectivity is a key attribute, as it reduces the likelihood of unintended effects from activating other receptors.
In vivo studies have substantiated the in vitro findings. In an oral glucose tolerance test (oGTT) in Goto-Kakizaki (GK) rats, a model for type 2 diabetes, oral administration of AP5 significantly reduced blood glucose levels compared to the vehicle control. medchemexpress.com It demonstrated maximally efficacious glucose lowering at a plasma concentration of 4.9 μM. medchemexpress.com These findings confirm that AP5 is orally active and effective in improving glucose homeostasis in a preclinical diabetes model. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H28FNO4 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2R,3S)-3-cyclopropyl-3-[(2R)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H28FNO4/c1-16(28(31)32)27(18-4-5-18)21-6-3-17-8-10-24(34-25(17)14-21)22-9-7-19(13-23(22)29)20-11-12-30-26(15-20)33-2/h3,6-7,9,11-16,18,24,27H,4-5,8,10H2,1-2H3,(H,31,32)/t16-,24-,27-/m1/s1 |
InChI Key |
ABSKJGYIWZMOAF-FLFAQTGJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1CC1)C2=CC3=C(CC[C@@H](O3)C4=C(C=C(C=C4)C5=CC(=NC=C5)OC)F)C=C2)C(=O)O |
Canonical SMILES |
CC(C(C1CC1)C2=CC3=C(CCC(O3)C4=C(C=C(C=C4)C5=CC(=NC=C5)OC)F)C=C2)C(=O)O |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interaction
GPR40 AgoPAM AP5 as a Positive Allosteric Modulator
AP5 is characterized as a potent, orally active, and selective GPR40 receptor agonist that functions as a Positive Allosteric Modulator (AgoPAM) of endogenous ligands medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.euglpbio.com. An AgoPAM is a type of allosteric modulator that not only enhances the effect of an orthosteric ligand (acting as a potentiator) but also possesses intrinsic agonistic activity itself mdpi.com. This dual action allows AgoPAMs like AP5 to elicit a robust response at the GPR40 receptor, often exceeding the efficacy of partial agonists frontiersin.org. AP5's development stemmed from efforts to identify full GPR40 modulators with improved metabolic profiles and sustained glucose-lowering effects, operating via positive allosteric modulation of endogenous ligands such as docosahexaenoic acid (DHA) nih.gov.
Agonistic Activity and Potency at GPR40 Receptor
AP5 exhibits potent agonistic activity at the GPR40 receptor medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comnih.gov. Its efficacy and potency have been extensively characterized using various cellular assays.
Inositol (B14025) Monophosphate (IP1) Assay Characterization
The inositol monophosphate (IP1) accumulation assay is a widely used method to measure G protein-coupled receptor activation, particularly for Gq/11-coupled receptors like GPR40. This assay quantifies the production of IP1, a stable downstream product of phospholipase C (PLC) activity, which is a hallmark of GPR40 activation wikipathways.orgnih.govnih.gov. In cells expressing GPR40, AgoPAM agonists like AP5 demonstrate robust IP1 accumulation, often yielding significantly higher responses compared to partial agonists frontiersin.org.
AP5 has demonstrated potent activity in IP1 assays, with specific EC50 values reported for both rat and human GPR40 receptors.
Table 1: Inositol Monophosphate (IP1) Assay Characterization of AP5 at GPR40
| Receptor Species | Assay Type | EC50 (nM) |
| Human GPR40 | IP1 Accumulation | 0.8 |
| Rat GPR40 | IP1 Accumulation | 0.49 |
Data derived from studies using AP5 at the GPR40 receptor medchemexpress.commedchemexpress.commedchemexpress.com.
Distinct Binding Sites and Modulatory Effects
Allosteric Binding Site Interaction
GPR40 possesses distinct ligand-binding sites, including an orthosteric site typically occupied by partial agonists and an allosteric site where AgoPAM agonists interact frontiersin.org. AP5 binds to an allosteric site on the GPR40 receptor mdpi.comfrontiersin.org. This allosteric binding mechanism allows AP5 to modulate the receptor's conformation, thereby influencing its interaction with endogenous ligands and downstream signaling pathways mdpi.com. Research indicates that there can be positive binding cooperativity between agonists acting at different sites on GPR40, suggesting complex allosteric interactions researchgate.net.
Synergistic Action with Endogenous Ligands (e.g., Docosahexaenoic Acid)
A key characteristic of AP5 is its ability to act synergistically with endogenous GPR40 ligands, most notably docosahexaenoic acid (DHA), a long-chain omega-3 polyunsaturated fatty acid e-enm.orgfrontiersin.orgcaymanchem.comnih.govnih.govnih.gov. AP5 functions as a positive allosteric modulator, meaning it enhances the potency and/or efficacy of these endogenous agonists when they bind to the orthosteric site medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.euglpbio.commdpi.com. This potentiation leads to an amplified cellular response compared to what either ligand would elicit alone. Studies have shown that DHA stimulation of GPR40 can mediate beneficial effects, including cognitive improvements, suggesting that AP5's modulation of this interaction has significant physiological implications nih.gov.
Downstream Signaling Pathways Elicited by this compound
The activation of GPR40 by AP5, either alone or in synergy with endogenous ligands, initiates a cascade of downstream signaling events critical for its physiological effects. Upon ligand binding, GPR40 couples to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) wikipathways.org. PLC then hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into second messengers: inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) wikipathways.org.
IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. This calcium influx is essential for activating the machinery responsible for insulin (B600854) exocytosis from pancreatic beta cells wikipathways.org. Concurrently, DAG activates protein kinase C (PKC) and, more specifically, protein kinase D1 (PKD1) wikipathways.orgnih.gov. PKD1 plays a role in F-actin remodeling, which is crucial for supporting the second phase of insulin secretion wikipathways.orgnih.gov.
Furthermore, GPR40 AgoPAMs like AP5 can also engage Gαs pathways, leading to the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells frontiersin.org. GLP-1 enhances glucose-dependent insulin secretion and also influences appetite regulation via the gut-brain axis frontiersin.org. Additionally, GPR40 activation by agonists has been linked to the modulation of brain-derived neurotrophic factor (BDNF) expression, mediated by extracellular signal-regulated kinase (ERK) and p38-mitogen-activated protein kinase (MAPK) pathways nih.gov. GPR40 agonists can also induce the phosphorylation of AMP-activated protein kinase (AMPK), a key molecule in cellular energy homeostasis and anti-inflammatory responses e-enm.org.
Compound List:
AP5
Docosahexaenoic Acid (DHA)
GPR40 (also known as FFAR1 or FFA1)
GW9508 (Reference GPR40 agonist)
TAK-875 (Reference GPR40 partial agonist)
Gαq Coupling and Intracellular Calcium Mobilization
The primary signaling pathway initiated by GPR40 activation involves coupling to the Gαq/11 protein subunit. This interaction triggers a cascade that ultimately leads to an increase in intracellular calcium levels, a critical event for insulin secretion from pancreatic β-cells.
Table 1: AP5 Potency in GPR40 Activation (IP1 Accumulation)
| Species | Receptor | Measurement | EC₅₀ (nM) | Reference |
| Rat | GPR40 | IP1 Accumulation | 0.49 | medchemexpress.comprobechem.comglpbio.commedchemexpress.com |
| Human | GPR40 | IP1 Accumulation | 0.8 | medchemexpress.comprobechem.comglpbio.commedchemexpress.com |
Diacylglycerol (DAG), generated by PLC activity, serves as a key activator for Protein Kinase C (PKC) enzymes mdpi.comliminalbiosciences.comnih.govdomaintherapeutics.caresearchgate.net. DAG binds to the C1 domain of conventional and novel PKC isoforms, promoting their translocation to the cell membrane and subsequent activation domaintherapeutics.capancreapedia.org. Activated PKC then phosphorylates a variety of cellular substrates, influencing numerous downstream signaling events that contribute to cellular responses, including insulin secretion mdpi.comnih.govresearchgate.net.
Gαs Coupling and Cyclic AMP (cAMP) Modulation
In addition to Gαq coupling, GPR40 agonists, particularly AgoPAMs like AP5, have been shown to engage the Gαs pathway, especially in enteroendocrine cells mdpi.comfrontiersin.orgnih.govresearchgate.net. Activation of Gαs leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels mdpi.comresearchgate.net. Elevated cAMP is known to promote the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells mdpi.comfrontiersin.orgnih.govresearchgate.net. This additional signaling arm contributes to the broader physiological effects of AgoPAMs, potentially enhancing glucose control beyond direct insulinotropic effects.
Differentiated Signaling Profiles Compared to Partial Agonists
GPR40 agonists can be broadly classified into partial agonists and AgoPAMs (full agonists with positive allosteric modulation). These classes exhibit distinct pharmacological profiles and downstream signaling capabilities.
Partial agonists, such as TAK-875 and AMG-837, primarily engage the Gαq pathway, leading to calcium mobilization and subsequent insulin secretion from β-cells mdpi.comfrontiersin.orgnih.govnih.gov. In contrast, AgoPAMs like AP5 demonstrate a more comprehensive signaling profile. While they also activate the Gαq pathway, they additionally recruit the Gαs pathway, leading to increased cAMP and incretin secretion mdpi.comfrontiersin.orgnih.govresearchgate.net. This dual pathway activation by AgoPAMs results in enhanced efficacy compared to partial agonists.
In vitro studies have shown that AgoPAMs induce more robust IP1 accumulation, a marker of PLC activation, compared to partial agonists in cells expressing low levels of GPR40 researchgate.net. This suggests a higher level of Gαq pathway activation or a more sustained signaling output.
Table 2: Comparative Signaling Efficacy (IP1 Accumulation)
| Agonist Class | Relative IP1 Accumulation (vs. Partial Agonists) | Primary Pathways Engaged | Key Downstream Effects |
| Partial Agonists | Baseline | Gαq | Insulin Secretion |
| AgoPAMs (e.g., AP5) | ~3-4 fold higher | Gαq and Gαs | Insulin & Incretin Secretion, Body Weight Reduction |
In vivo, this translates to AgoPAMs like AP5 promoting not only insulin secretion but also the release of incretins such as GLP-1. This dual action is associated with superior glucose-lowering effects and potential benefits such as body weight reduction, distinguishing them from partial agonists that primarily focus on insulin secretion frontiersin.orgnih.gov. AP5 has demonstrated sustained glucose lowering in vivo, underscoring its efficacy as an AgoPAM glpbio.comnih.gov.
Compound List:
this compound (AP5)
TAK-875
AMG-837
MK-8666
AM-1638
AP1
AP3
CPL207280
Linolenic acid
Oleic acid
DHA (Docosahexaenoic acid)
GW9508
AP8
Structure Activity Relationship Sar and Chemical Optimization of Gpr40 Agopam Ap5
Design and Synthesis Strategies
The discovery of AP5 was rooted in the development of novel biaryl chroman derivatives as potent and selective GPR40 AgoPAMs. nih.govacs.org
Initial research identified a novel class of biaryl chromans that exhibited potent and selective agonism for the GPR40 receptor, acting as AgoPAMs. nih.govacs.org These initial analogs, while demonstrating superior in vivo glucose-lowering efficacy compared to partial agonists, possessed potential liabilities including the formation of phenol (B47542) metabolites and inhibition of the bile salt export pump (BSEP). nih.gov Through systematic optimization of the pendant aryl rings, compound AP5 was identified, possessing an improved metabolic profile and sustained glucose-lowering capabilities. nih.govacs.org
The synthesis of these biaryl chroman AgoPAMs often employed the hetero-Diels–Alder (HDA) methodology. nih.govnih.gov This approach allowed for the rapid and modular preparation of compounds by varying substituents and heteroatoms within both the A and B rings of the scaffold. nih.govnih.gov For instance, the HDA reaction of alkenes with o-quinone methanes, generated in situ, was a key step in constructing the chroman core. nih.gov
Systematic Modification of Aryl Rings (A and B Rings)
The optimization process heavily relied on the systematic modification of the aryl rings, referred to as the A and B rings, to fine-tune the pharmacological properties of the GPR40 AgoPAMs. nih.gov
SAR investigations focused on the aryl B-ring, where library synthesis based on model systems led to the discovery of critical substitutions that significantly impacted receptor potency. nih.gov For example, examining various substituents at the meta position of the B ring revealed that incorporating a methyl neopentoxy fragment led to a marked improvement in potency and serum shift. nih.gov Further optimization involved replacing a bulky t-butyl group with a cyclopropyl (B3062369) group, which maintained potency while improving the compound's lipophilicity (logD). nih.gov Modifications to the A-ring also played a crucial role; for instance, replacing the phenyl ring with a pyridine (B92270) ring and strategically placing a nitrogen atom in the ortho-position relative to the chroman ring resulted in a notable improvement in potency. nih.gov
The incorporation of nitrogen atoms into the B ring was a key strategy to mitigate metabolic liabilities, specifically the formation of phenol metabolites. nih.gov This modification also contributed to a reduction in off-target activity. nih.gov Similarly, incorporating nitrogen atoms into the A and C phenyl rings was part of the strategy to identify first-generation GPR40 full agonists. nih.gov
The introduction of fluorine atoms proved beneficial for enhancing compound properties. Fluorine substitution on either the A or B ring led to improved potency and superior glucose-lowering effects compared to their non-fluorinated counterparts. nih.gov Furthermore, fluorine substitution was observed to contribute to superior efficacy in stimulating cAMP accumulation, indicating its electronic influence on receptor interaction. nih.gov
Data Tables
Table 1: Potency of AP5 at the GPR40 Receptor
| Target Assay | Species | EC50 (nM) | Reference |
| GPR40 Receptor (IP1 Assay) | Rat | 0.49 ± 0.28 | medchemexpress.commedchemexpress.commedchemexpress.comchemsrc.comglpbio.com |
| GPR40 Receptor (IP1 Assay) | Human | 0.8 | medchemexpress.commedchemexpress.commedchemexpress.comchemsrc.com |
Optimization of Molecular Characteristics
The optimization process for GPR40 AgoPAMs like AP5 involved addressing several critical molecular attributes to enhance their therapeutic potential. These efforts focused on improving metabolic stability, reducing off-target activities, and achieving desired conformational properties.
Enhancing Metabolic Stability
Early GPR40 AgoPAM analogs presented challenges related to metabolic instability, including the potential formation of problematic phenol metabolites nih.gov. Through systematic structure-activity relationship (SAR) studies, specific modifications were introduced to mitigate these issues. For AP5, the incorporation of nitrogen atoms into the B ring and fluorine substitution in the A-ring were key modifications that helped to reduce phenol metabolite formation, thereby improving its metabolic profile nih.gov. These structural changes contributed to a more stable compound, allowing for sustained glucose-lowering effects in preclinical models nih.gov.
Reducing Off-Target Activity
A critical aspect of drug development is minimizing interactions with unintended biological targets to ensure a clean safety profile. Initial GPR40 AgoPAM leads exhibited off-target activities, with one compound (14) showing inhibition of nine targets at >50% at 10 µM nih.gov. Through optimization, AP5 demonstrated a significant reduction in off-target hits, with only four targets showing >50% inhibition at the same concentration nih.gov. Further modifications, such as incorporating nitrogen atoms into both the A and B rings of related compounds, further reduced off-target hits to a single target, highlighting a strong correlation between physical properties and off-target activity nih.gov. Similarly, optimization of pyrrolidine (B122466) GPR40 AgoPAMs led to compounds with significantly reduced off-target activities nih.gov.
Relationship Between Structural Modifications and Pharmacological Profile
The interplay between structural modifications and the resulting pharmacological profile is central to the optimization of GPR40 AgoPAMs. The SAR exploration of the pendant aryl rings of the biaryl chroman scaffold led to the identification of AP5 nih.gov. Key substitutions critical for potency were discovered, and modifications that improved the metabolic profile also contributed to sustained glucose lowering in vivo nih.gov. AP5 was characterized as a potent and selective GPR40 AgoPAM with excellent in vivo efficacy, demonstrating significant reduction in blood glucose levels in oral glucose tolerance tests (oGTT) in GK rats nih.govmedchemexpress.comtargetmol.com. It also showed enhanced GLP-1 secretion in a dose-dependent manner nih.gov.
Table 1: Key Structural Modifications and Their Impact on AP5 Properties
| Structural Modification | Impact on Metabolic Stability | Impact on Off-Target Activity | Impact on Pharmacological Profile (Potency/Efficacy) |
| Nitrogen atom incorporation into the B ring | Mitigated phenol metabolite formation | Reduced off-target hits | Contributed to improved potency nih.gov |
| Fluorine substitution in the A-ring | Mitigated phenol metabolite formation | Reduced off-target hits | Contributed to improved potency nih.gov |
| Conformational constraint (general strategy for class) | Enhanced metabolic stability | Reduced off-target activities | Enhanced efficacy |
| Saturation and chirality in pyrrolidine AgoPAM chemotype | Improved aqueous solubility, rapid absorption, linear PK | Significantly reduced | Potent glucose lowering without rebound hyperglycemia |
Preclinical Efficacy Studies of Gpr40 Agopam Ap5
In Vitro Pharmacological Evaluation
The in vitro pharmacological assessment of AP5 was conducted to determine its potency, selectivity, and metabolic characteristics. These studies are crucial for establishing the preclinical profile of a new chemical entity.
GPR40 is known to couple primarily through the Gαq signaling pathway, which leads to the activation of phospholipase C and the subsequent production of inositol (B14025) phosphates. frontiersin.orgnih.gov Assays measuring the accumulation of these second messengers are therefore a primary method for quantifying the activation of the receptor by potential agonists.
The potency of AP5 in activating the GPR40 receptor was evaluated using an inositol monophosphate (IP1) accumulation assay. This assay measures the accumulation of IP1, a downstream product of the Gαq signaling cascade, providing a functional measure of receptor activation. nih.gov The studies were conducted using cells stably expressing either human or rat GPR40. nih.gov
AP5 demonstrated potent agonism at both the human and rat GPR40 receptors, with half-maximal effective concentration (EC50) values in the nanomolar range. nih.gov The specific results from these assays are detailed in the table below.
Table 1: GPR40 Receptor Activation by AP5 in IP1 Assays
| Species | Assay | EC50 (nM) |
|---|---|---|
| Human | hGPR40 IP1 | 0.8 |
This table is interactive. Data derived from research findings. nih.gov
To ensure that the biological effects of AP5 are mediated specifically through its intended target, GPR40, its activity was assessed against other related and unrelated receptors. High selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects. The optimization process that led to AP5 aimed to identify modulators with clean off-target profiles. nih.govnih.gov
The selectivity of the biaryl-chroman series, from which AP5 was derived, was evaluated against a panel of other receptors. This included screening against other free fatty acid receptors that share some homology with GPR40. The goal of these modifications was to reduce the off-target activity observed in earlier analogs. nih.gov
Research on the series indicated a lack of significant agonism at related G-protein coupled receptors GPR41, GPR43, and GPR120 at concentrations up to 8.3-10 μM. nih.govnih.gov The optimization that resulted in AP5 successfully reduced off-target activity compared to the initial lead compounds. nih.gov
Table 2: Selectivity Profile of the Biaryl-Chroman AgoPAM Series
| Receptor/Target | Activity | Concentration |
|---|---|---|
| GPR120 | No significant agonism | > 10 µM |
| GPR41 | No discernible agonism | up to 3 µM |
This table is interactive. Data based on findings for the compound series. nih.govnih.gov
The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic properties, such as half-life and oral bioavailability. These assessments are often performed in vitro using human liver microsomes or intact hepatocytes, which contain a full complement of metabolic enzymes.
Initial analogs in the biaryl-chroman series had a metabolic liability, with the potential to form phenol (B47542) metabolites. nih.gov The structural modifications incorporated into AP5, specifically the introduction of a fluorine atom and a nitrogen atom into the biaryl rings, were designed to mitigate this issue. nih.gov This optimization resulted in AP5 being a metabolically more stable GPR40 AgoPAM with an improved metabolic profile. nih.gov
Inhibition of the bile salt export pump (BSEP), a transporter located on the canalicular membrane of hepatocytes, is a mechanism that has been linked to drug-induced liver injury (DILI). Therefore, assessing the potential for new chemical entities to inhibit BSEP is an important component of preclinical safety evaluation.
Selectivity Profiling Against Other Receptors
In Vivo Efficacy Models in Rodents
In vivo studies in rodent models of type 2 diabetes are fundamental for evaluating the therapeutic potential of GPR40 agonists. uni.lu These models allow researchers to observe the effects of these compounds on glucose homeostasis and incretin (B1656795) secretion in a complex physiological system.
Glucose Lowering Effects in Animal Models
GPR40 agonists have consistently demonstrated robust glucose-lowering effects in various diabetic rodent models. nih.govplos.org This efficacy is primarily attributed to their ability to enhance glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. uni.lunih.gov
Oral Glucose Tolerance Test (oGTT) in Goto Kakizaki (GK) Rats
The Goto-Kakizaki (GK) rat is a non-obese, polygenic model of type 2 diabetes characterized by impaired insulin secretion and hepatic insulin resistance, making it a relevant model for testing GPR40 agonists. plos.orgnih.gov Studies using the GPR40 partial agonist MK-2305 in GK rats have shown significant improvements in glucose tolerance.
During an oral glucose tolerance test (oGTT), acute administration of MK-2305 led to a dose-dependent reduction in blood glucose levels. nih.govplos.org This improvement in glucose handling was directly associated with a significant, dose-dependent increase in plasma insulin levels during the glucose challenge. nih.gov For instance, the glucose area under the curve (AUC) was substantially decreased, while the insulin AUC was markedly increased compared to vehicle-treated controls. nih.govresearchgate.net
Effects of a GPR40 Partial Agonist (MK-2305) on oGTT in GK Rats
| Parameter | Effect Observed | Significance | Source |
|---|---|---|---|
| Glucose Excursion (AUC) | Significant, dose-dependent reduction | p < 0.001 vs. vehicle | nih.govresearchgate.net |
| Insulin Secretion (AUC) | Significant, dose-dependent increase | p < 0.001 vs. vehicle | nih.govresearchgate.net |
Assessment of Maximally Efficacious Glucose Lowering
The maximal efficacy of GPR40 agonists is a key determinant of their therapeutic potential. Full agonists, or AgoPAMs, are suggested to have superior efficacy compared to partial agonists in preclinical models. researchgate.net They achieve this by binding to a distinct allosteric site on the GPR40 receptor, leading to a more robust downstream signaling cascade. researchgate.netnih.gov This enhanced signaling is believed to translate into greater glucose-lowering effects. While partial agonists like fasiglifam (B1672068) (TAK-875) have shown clinical efficacy comparable to existing therapies, the development of full agonists aims to achieve even more significant reductions in blood glucose. plos.orgresearchgate.net
Stimulation of Incretin Secretion
A key differentiator for GPR40 AgoPAMs compared to partial agonists is their robust ability to stimulate the secretion of incretin hormones from enteroendocrine L-cells in the gut. nih.govfrontiersin.org These incretins, including GLP-1, play a vital role in glucose metabolism and appetite regulation. frontiersin.orgnih.gov
Potential for GIP and PYY Secretion Enhancement
The activation of GPR40 is linked to the secretion of multiple gut hormones. frontiersin.org Besides GLP-1, GPR40 agonists have the potential to enhance the secretion of Glucose-dependent Insulinotropic Polypeptide (GIP) and Peptide YY (PYY). frontiersin.org In vivo studies in mice using AgoPAMs like AM-1638 have shown significant increases in plasma GIP levels following oral administration. researchgate.net The combined secretion of GLP-1 and GIP can work synergistically to improve post-meal glucose control. mdpi.com PYY is known to influence appetite and gut motility, suggesting another avenue through which GPR40 AgoPAMs could exert beneficial metabolic effects. frontiersin.org
Incretin Response to GPR40 AgoPAMs (e.g., AM-1638) in Mice
| Incretin Hormone | Observed Effect | Significance | Source |
|---|---|---|---|
| GLP-1 | Significant increase in plasma levels | p < 0.001 vs. vehicle | researchgate.net |
| GIP | Significant increase in plasma levels | p < 0.01 vs. vehicle | researchgate.net |
| PYY | Potential for enhanced secretion | - | frontiersin.org |
Comparative Efficacy Analysis
GPR40 (G protein-coupled receptor 40), also known as Free Fatty Acid Receptor 1 (FFAR1), has been a significant target for the development of novel treatments for type 2 diabetes. Modulators of this receptor are broadly categorized into two classes: partial agonists and ago-allosteric modulators (AgoPAMs). Preclinical studies have focused on elucidating the differential efficacy profiles of these two classes.
GPR40 AgoPAMs have demonstrated superior in vivo efficacy in glucose lowering compared to partial agonists like TAK-875. nih.gov This enhanced effect is attributed to their distinct mechanism of action. While partial agonists primarily stimulate insulin secretion through direct effects on pancreatic beta-cells, AgoPAMs also enhance the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells in the gut. nih.govnih.govfrontiersin.org This dual action contributes to more potent glucose control.
In head-to-head preclinical studies, GPR40 AgoPAMs consistently outperform partial agonists. In an oral glucose tolerance test (oGTT) in rodent models, an AgoPAM was shown to be more effective at reducing blood glucose levels than a partial agonist administered at its maximally efficacious dose. nih.gov The superior efficacy of AgoPAMs is not only due to direct insulin secretion but also their ability to stimulate GLP-1, which in itself is an insulinotropic hormone. nih.gov In essence, the action of a GPR40 AgoPAM can be likened to the combined therapeutic effect of a partial agonist and a GLP-1-based therapy. nih.gov
Acute studies in diabetic Goto-Kakizaki (GK) rats have provided clear evidence of this enhanced efficacy. One hour after administration, AgoPAMs like AP1 produced a more significant drop in blood glucose compared to the partial agonist TAK-875, which was associated with a greater peak in insulin levels. nih.gov This suggests a more robust and immediate glucose-lowering effect.
Table 1: Comparative Acute Glucose Lowering Effect in GK Rats (1-hour post-dose)
| Compound Class | Example Compound | Change in Blood Glucose | Insulin Response |
| GPR40 AgoPAM | AP1 | Significant Drop | Significant Peak |
| GPR40 Partial Agonist | TAK-875 | Less Pronounced Drop | Smaller Peak |
This table is an interactive representation of data described in the text. nih.gov
A key differentiator for the therapeutic potential of GPR40 AgoPAMs is their ability to maintain glycemic control over extended periods. Chronic studies in preclinical models have demonstrated that AgoPAMs provide sustained glucose-lowering effects without signs of tachyphylaxis (diminished response to a drug over time). nih.gov
In a 28-day study involving diabetic GK rats, the GPR40 AgoPAM AP1 was compared to the partial agonist MK-8666. The results highlighted a significant and durable glucose-lowering effect of the AgoPAM. frontiersin.orgnih.gov
Fed Blood Glucose: AP1 significantly reduced fed blood glucose levels from day 10 through day 28 of the study. In contrast, the partial agonist only showed a significant reduction on day 28. frontiersin.orgnih.gov
Fasted Blood Glucose: On day 28, both the AgoPAM and the partial agonist significantly reduced fasted blood glucose compared to the vehicle control. However, the reduction achieved with AP1 was more pronounced. frontiersin.orgnih.gov
These findings suggest that the broader mechanism of action of GPR40 AgoPAMs, including the engagement of incretin pathways, contributes to a more durable and consistent control of both fed and fasted hyperglycemia in chronic settings. frontiersin.org
Table 2: Fed Blood Glucose Reduction in GK Rats Over 28 Days
| Treatment Group | Day 10 | Day 17 | Day 28 |
| Vehicle | No Significant Change | No Significant Change | No Significant Change |
| GPR40 Partial Agonist (MK-8666) | No Significant Change | Significant Reduction | Significant Reduction |
| GPR40 AgoPAM (AP1) | Significant Reduction | Significant Reduction | Significant Reduction |
This table is an interactive representation of data described in the text. frontiersin.orgnih.gov
Advanced Research Perspectives and Future Directions
Investigating Specificity and Selectivity Mechanisms
The precise mechanisms by which GPR40 AgoPAMs achieve their therapeutic effects, including their specificity and selectivity, are areas of active investigation. Understanding these mechanisms is crucial for designing next-generation therapeutics with optimized profiles.
The interaction of ligands with the GPR40 receptor is critically dependent on specific amino acid residues within its binding pocket. Research has identified two key arginine residues, R183 and R258, as crucial for the binding and activation of GPR40 agonists nih.govnih.gov. These residues are believed to form electrostatic interactions with the carboxylate group present in many GPR40 ligands, including endogenous fatty acids and synthetic agonists pnas.org. Mutations in these arginine residues have been shown to differentially affect the activation of GPR40 by various ligands, highlighting their importance in determining ligand specificity and efficacy nih.gov. Understanding these interactions is fundamental for structure-based drug design aimed at developing selective GPR40 modulators.
Potential for Broader Therapeutic Applications
While initially recognized for its role in glucose homeostasis and T2D, GPR40 modulation is increasingly being explored for a wider range of therapeutic indications.
GPR40 agonists and AgoPAMs are being investigated for their potential benefits in several other conditions:
Obesity: GPR40 activation is linked to appetite regulation and energy expenditure, suggesting a role in weight management patsnap.com. Studies indicate that GPR40 agonists may promote weight loss, complementing their glucose-lowering effects frontiersin.orgnih.gov.
Non-alcoholic Steatohepatitis (NASH): Emerging research suggests that GPR40 agonists possess anti-inflammatory properties that may contribute to beneficial effects in NASH frontiersin.orgnih.govresearchgate.net. Activation of FFAR1 has been shown to reduce liver fat accumulation and improve insulin (B600854) resistance in preclinical models of NASH nih.gov.
Inflammatory Bowel Diseases (IBD): GPR40 agonists have demonstrated anti-inflammatory effects relevant to IBD frontiersin.orgnih.govresearchgate.net. Specifically, GPR40 partial agonists have been reported to promote the healing of DSS-induced colitis by inducing GLP-2 secretion researchgate.net.
Neurodegenerative Diseases: Preliminary studies suggest that GPR40 agonists may exert neuroprotective effects patsnap.com. Research indicates a role for GPR40 in regulating pain and inflammation in the brain, opening avenues for potential applications in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases frontiersin.orgnih.govnih.govgoogle.com.
Development of Novel GPR40 AgoPAMs with Enhanced Profiles
The development of GPR40 AgoPAMs has focused on enhancing their therapeutic potential while mitigating liabilities observed with earlier compounds.
Early GPR40 agonists, such as TAK-875 (fasiglifam), faced challenges including liver toxicity, which was linked to issues like high lipophilicity and potential for forming reactive metabolites nih.govnih.govresearchgate.net. Strategies to overcome these limitations include:
Physicochemical Property Optimization: Medicinal chemistry efforts have focused on modifying molecular structures to improve physicochemical properties, such as reducing lipophilicity and minimizing the potential for forming undesirable metabolites nih.govnih.govresearchgate.net.
Metabolic Stability: Compounds like AP5 have demonstrated an improved metabolic profile compared to earlier analogs, contributing to a potentially safer therapeutic window nih.govresearchgate.net.
Tissue Specificity: Developing tissue-specific GPR40 agonists is another strategy being explored to enhance safety and efficacy.
Methodological Advancements in GPR40 Agonist Discovery
Significant progress in GPR40 agonist discovery has been driven by advancements in methodologies:
Structure-Based Drug Design: The availability of crystal structures of GPR40 in complex with various ligands has enabled structure-based drug design approaches, facilitating the identification of novel binding pockets and the rational design of potent modulators nih.govnih.govresearchgate.netpnas.orgproteopedia.org.
Virtual Screening and Molecular Dynamics: Techniques such as virtual screening, including 2D similarity and 3D pharmacophore searches, coupled with molecular dynamics simulations, have proven effective in identifying new GPR40 ligands and understanding their dynamic interactions with the receptor nih.govpnas.org.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has provided high-resolution structural insights into activated GPR40, elucidating the binding mechanisms of both endogenous fatty acids and synthetic agonists nih.gov.
Application of Computational Models in Ligand Design and Optimization
The complex nature of G protein-coupled receptors (GPCRs) necessitates sophisticated computational approaches for the rational design and optimization of ligands. For GPR40, these methods have been instrumental in identifying novel agonists and refining their pharmacological profiles.
Key Computational Methodologies:
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: QSAR studies, including comparative molecular similarity indices analysis (CoMSIA), have been employed to delineate the structural parameters governing GPR40 agonistic activity nih.govresearchgate.netingentaconnect.comingentaconnect.com. These models, often developed using established agonists, predict the activity of new compounds based on their chemical structures. Pharmacophore models, which represent the essential 3D arrangement of chemical features required for biological activity, have also been successfully used to identify potential GPR40 agonists from large chemical databases ingentaconnect.comingentaconnect.complos.orgnih.gov. For instance, a robust 3D-QSAR pharmacophore model with a high correlation coefficient (0.971) was developed and used to screen a database, leading to the identification of compounds with estimated EC50 values below 500 nM ingentaconnect.comingentaconnect.com.
Molecular Docking and Molecular Dynamics (MD) Simulations: Molecular docking is widely used to predict the binding modes and affinities of potential ligands within the GPR40 binding site. Studies often utilize crystal structures of GPR40 complexed with known agonists like TAK-875 or MK8666 as templates for these simulations plos.orgnih.govresearchgate.net. MD simulations provide insights into the stability of ligand-receptor complexes and the dynamic conformational changes of the receptor upon ligand binding, aiding in the understanding of activation mechanisms and the design of more stable interactions plos.orgnih.govfrontiersin.orgnih.govpnas.orgnih.gov.
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are increasingly integrated into drug discovery pipelines to accelerate the identification and optimization of drug candidates. These techniques can analyze large datasets to predict drug-protein interactions, identify novel active compounds, and optimize lead structures plos.orgnih.govfrontiersin.orgscielo.br. ML models, including deep neural networks (DNN) and convolutional neural networks (CNN), have been applied to predict peptide activity for GPR40, demonstrating high predictive accuracy frontiersin.org. AI-driven screening and virtual screening approaches are crucial for navigating vast chemical spaces to discover molecules with desired GPR40 modulatory properties plos.orgnih.govscielo.br.
The compound AP5 itself was identified through a systematic exploration of structure-activity relationships (SAR) during the optimization of biaryl chromans, leading to a compound with an improved metabolic profile and sustained glucose lowering capabilities nih.gov. This iterative process, combining synthetic chemistry with computational analysis, is vital for developing potent and selective GPR40 AgoPAMs.
Table 1: Computational Model Performance and Identified GPR40 Agonists
| Method/Model Type | Metric / Compound Property | Value / Identification | Source Reference |
| QSAR (CoMSIA) | Cross-validated R² (r(cv)²) | 0.610 (Ligand-based) | nih.govresearchgate.net |
| QSAR (CoMSIA) | Cross-validated R² (r(cv)²) | 0.519 (Receptor-based) | nih.govresearchgate.net |
| Pharmacophore Model | Correlation Coefficient | 0.971 | ingentaconnect.comingentaconnect.com |
| Pharmacophore Model | Estimated EC50 | < 500 nM | ingentaconnect.comingentaconnect.com |
| ML Model (DNN/CNN) | R² (Training Set) | 0.87 | frontiersin.org |
| ML Model (DNN/CNN) | R² (Test Set) | 0.75 | frontiersin.org |
| MD Simulations | Binding Affinity | -13.9 to -12.1 Kcal/mol | nih.gov |
| Docking Studies | Identified Agonists | 5 novel compounds | plos.orgnih.gov |
Addressing Research Challenges and Future Opportunities in GPR40 Target Exploration
Despite the significant therapeutic potential of GPR40 modulators, several challenges remain in their development, alongside promising future directions.
Research Challenges:
Hepatotoxicity Concerns: The clinical development of early GPR40 agonists, such as TAK-875, was halted due to observed liver toxicity frontiersin.orgtandfonline.comresearchgate.netpnas.orgplos.org. Identifying the precise mechanisms underlying this toxicity and designing compounds that circumvent these pathways is a critical challenge tandfonline.com.
Ligand Selectivity and Affinity: Generating highly selective and potent ligands for GPR40, particularly given its hydrophobic orthosteric binding site, remains challenging frontiersin.orgnih.gov. The complex structure-activity relationships (SAR) and reliance on functional readouts rather than direct binding assays can complicate preclinical ligand development frontiersin.orgnih.gov.
Metabolic and Off-Target Effects: Optimizing physicochemical properties to ensure favorable pharmacokinetic profiles and mitigate potential off-target activities is essential for developing safe and effective GPR40 modulators nih.gov.
Understanding Chronic Effects: While acute benefits are evident, understanding the long-term effects of GPR40 activation and exploring the potential benefits of antagonists are areas requiring further investigation frontiersin.orgnih.gov.
Targeting and Delivery: Developing GPR40 agonists that can be effectively targeted to specific tissues, such as the gut, while minimizing systemic exposure, presents a delivery challenge frontiersin.org.
Future Opportunities:
Therapeutic Applications Beyond Diabetes: Beyond T2DM and obesity, emerging research suggests GPR40 agonists may offer therapeutic benefits in neurodegenerative diseases, such as Alzheimer's disease, due to their role in neurogenesis and neuroprotection plos.orgnih.govfrontiersin.orgpatsnap.com.
Development of Novel Modulators: The exploration of full agonists and allosteric modulators, including AgoPAMs like AP5, represents a significant opportunity to achieve enhanced efficacy and potentially improved safety profiles compared to partial agonists pnas.orgnih.govplos.orgmdpi.complos.orgnih.gov.
Advancements in Computational Drug Discovery: The continued integration of AI, ML, and advanced computational modeling techniques holds immense promise for accelerating the discovery of novel GPR40 ligands, improving the efficiency of SAR studies, and predicting potential liabilities early in the development process plos.orgnih.govfrontiersin.orgscielo.br.
Peptide-Based Therapeutics: The development of peptide-based GPR40 agonists offers an alternative modality with potential advantages in specificity and reduced toxicity frontiersin.org.
Exploring Extra-Pancreatic Functions: Investigating the role of GPR40 in tissues beyond the pancreas, such as the central nervous system and immune cells, could unveil new therapeutic avenues researchgate.net.
The ongoing research into GPR40, supported by sophisticated computational tools and a deeper understanding of its multifaceted roles, continues to drive the development of innovative therapeutic strategies for a range of metabolic and neurological conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
